
2,5-Dipentylbenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dipentylbenzene-1,4-diol: is an organic compound that belongs to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring at the 1 and 4 positions, with pentyl groups (-C5H11) attached at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dipentylbenzene-1,4-diol typically involves the alkylation of hydroquinone (benzene-1,4-diol) with pentyl halides under basic conditions. The reaction can be carried out using a strong base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of hydroquinone are replaced by pentyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dipentylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The pentyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 2,5-dipentyl-1,4-benzoquinone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: 2,5-Dipentylbenzene-1,4-diol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of ditopic hydroquinone-based ligands, which are important in coordination chemistry .
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs with antioxidant properties. The hydroxyl groups can scavenge free radicals, making it a candidate for anti-inflammatory and anti-cancer research.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Dipentylbenzene-1,4-diol primarily involves its ability to undergo redox reactions. The hydroxyl groups can donate electrons, making the compound an effective antioxidant. This property is crucial in biological systems where it can neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. The molecular targets include enzymes and proteins involved in oxidative stress pathways.
Comparison with Similar Compounds
1,4-Dihydroxybenzene (Hydroquinone): Similar structure but lacks the pentyl groups.
2,5-Diformylbenzene-1,4-diol: Contains formyl groups instead of pentyl groups.
1,2-Dihydroxybenzene (Catechol): Hydroxyl groups at the 1 and 2 positions.
Uniqueness: 2,5-Dipentylbenzene-1,4-diol is unique due to the presence of long alkyl chains (pentyl groups) which impart different physical and chemical properties compared to its simpler analogs. These alkyl groups can influence the compound’s solubility, reactivity, and interaction with other molecules, making it a versatile compound for various applications.
Properties
CAS No. |
6995-84-2 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
2,5-dipentylbenzene-1,4-diol |
InChI |
InChI=1S/C16H26O2/c1-3-5-7-9-13-11-16(18)14(12-15(13)17)10-8-6-4-2/h11-12,17-18H,3-10H2,1-2H3 |
InChI Key |
WKTFRVMBYLDVOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1O)CCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



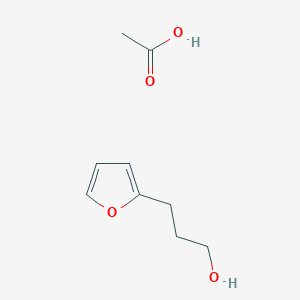
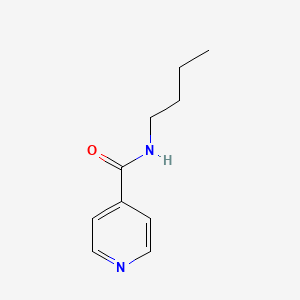
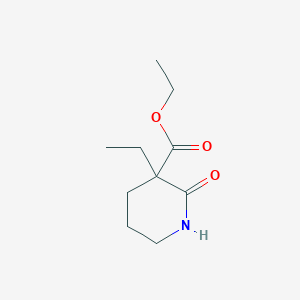
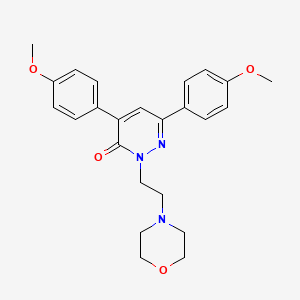
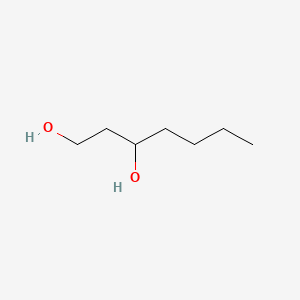

![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
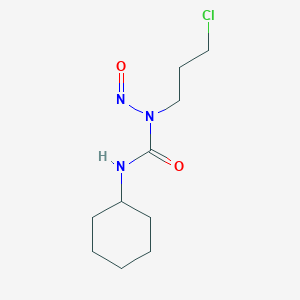
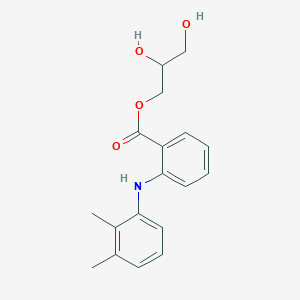
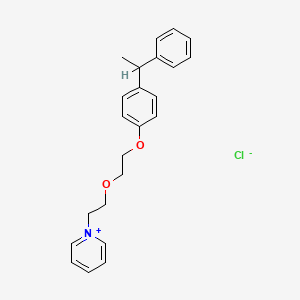
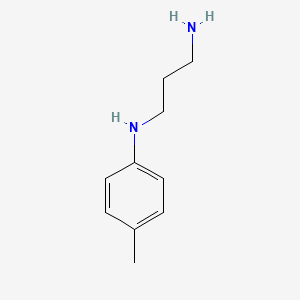
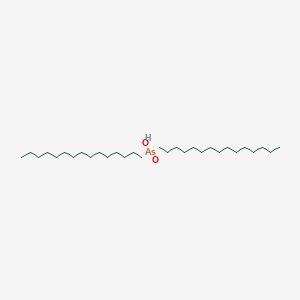
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
